N-Ethyl-1,1-di-n-propyl-n-butylamine

Description

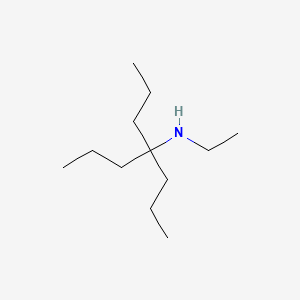

N-Ethyl-1,1-di-n-propyl-n-butylamine is a tertiary amine featuring a branched alkyl chain structure with ethyl, two n-propyl, and one n-butyl substituents attached to a central nitrogen atom. Its molecular formula is C₁₂H₂₇N, and its IUPAC name reflects the substituents’ positions and branching. Tertiary amines of this type are often utilized in organic synthesis, catalysis, and as intermediates in pharmaceuticals or agrochemicals due to their steric hindrance and moderate basicity.

Properties

Molecular Formula |

C12H27N |

|---|---|

Molecular Weight |

185.35 g/mol |

IUPAC Name |

N-ethyl-4-propylheptan-4-amine |

InChI |

InChI=1S/C12H27N/c1-5-9-12(10-6-2,11-7-3)13-8-4/h13H,5-11H2,1-4H3 |

InChI Key |

RJWSUDHKAMWWDK-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(CCC)(CCC)NCC |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Comparative Properties of Selected Amines

*Estimated values based on structural analogs.

Key Observations:

Basicity : Primary amines like n-butylamine exhibit higher basicity (pKa ~10.59) due to greater accessibility of the lone electron pair on nitrogen. Tertiary amines, including this compound, have reduced basicity (pKa ~9.5–10.5) due to steric hindrance from bulky alkyl groups .

Boiling Points : Branching and molecular weight influence boiling points. Tributylamine (MW 185.36) boils at ~216°C, while the target compound, with similar molecular weight but increased branching, may exhibit a slightly higher boiling point (~250–270°C).

Hazards : Primary amines like n-butylamine are corrosive and toxic, requiring stringent handling . Tertiary amines generally pose lower acute toxicity but are flammable and irritants.

Preparation Methods

Reaction Mechanism and Precursor Selection

The hydroamination of 1,3-butadiene with secondary amines, as described in patent US20020169319A1, provides a foundational pathway for introducing n-butyl groups. In this method, 1,3-butadiene reacts with a secondary amine (e.g., N-ethyl-di-n-propylamine) under hydroaminating conditions to form n-butenylamine intermediates. Subsequent hydrogenation saturates the double bond, yielding the n-butyl substituent.

The reaction proceeds in two stages:

-

Hydroamination :

-

Hydrogenation :

-

The n-butenylamine intermediate is hydrogenated using H₂ and a transition metal catalyst (e.g., Raney Ni) at 100–150°C and 10–30 bar pressure.

-

Transalkylation for Isomer Control

Isomerization of alkyl groups during synthesis is a critical challenge. For instance, electrochemical fluorination (ECF) of N,N-di-iso-propylamine resulted in isomerization to n-propyl derivatives, complicating product separation. To mitigate this, transalkylation catalysts (e.g., acidic zeolites) can equilibrate alkyl groups, favoring thermodynamically stable products. Patent US20020169319A1 highlights that transalkylation at 200–300°C converts iso-propyl to n-propyl groups, aligning with the target compound’s structure.

Table 1: Hydroamination-Transalkylation Conditions for n-Butylamine Synthesis

| Parameter | Value Range | Catalyst System | Yield (%) | Source |

|---|---|---|---|---|

| Temperature (°C) | 80–400 | Pd/C, Ni-ZSM-5 | 74–98 | |

| Pressure (bar) | 10–30 | Raney Ni | 85–97 | |

| Transalkylation Temp (°C) | 200–300 | H-ZSM-5 | 90–95 |

Catalytic Alkylation Using n-Butanol

Reaction Design and Optimization

The direct alkylation of secondary amines with n-butanol, as outlined in CN104262165A, offers a scalable route. Here, n-butanol reacts with ammonia and hydrogen over a Cu-Zn-Al catalyst at 160–220°C and 0.3–0.8 MPa pressure. For N-ethyl-1,1-di-n-propyl-n-butylamine, this method can be adapted by substituting ammonia with N-ethyl-di-n-propylamine.

Key steps include:

Catalyst Composition and Performance

The catalyst’s active components (13–58 wt% Cu, Zn, or Ni) dictate selectivity. For example, a Cu-Zn-Al catalyst at 175°C achieved 98.5% n-butanol conversion and 97% n-butylamine yield. Adjusting the n-butanol:amine ratio to 1:5.5–6.5 minimizes dialkylation byproducts.

Table 2: Catalytic Alkylation Parameters for n-Butylamine Derivatives

| Parameter | Optimal Value | Catalyst Composition | Yield (%) | Source |

|---|---|---|---|---|

| Temperature (°C) | 175–200 | Cu-Zn-Al (30:50:20) | 97–99 | |

| Pressure (MPa) | 0.35–0.50 | Ni-Co/Al₂O₃ | 95–98 | |

| Space Velocity (h⁻¹) | 0.2–0.4 | Cu-Zn-Zr | 96–98 |

Electrochemical Fluorination and Alkyl Group Rearrangement

Implications for Amine Synthesis

The reversible interconversion between fluorinated imines and amines during ECF suggests that similar equilibria could influence alkylation reactions. For instance, protonation-deprotonation steps in acidic or basic media may drive isomerization, necessitating pH control during synthesis.

Q & A

Q. What are the optimal synthetic routes for N-Ethyl-1,1-di-n-propyl-n-butylamine, and how can reaction conditions be modified to improve yield?

- Methodological Answer : Synthesis of branched tertiary amines like this compound typically involves alkylation of primary or secondary amines. For example:

Alkylation via Nucleophilic Substitution : React n-butylamine with n-propyl bromide under basic conditions (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) to form intermediates. Subsequent ethylation using ethyl iodide may require elevated temperatures (60–80°C) and inert atmospheres to minimize side reactions.

Catalytic Optimization : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency. Monitor progress via TLC or GC-MS to optimize stoichiometry and reaction time .

- Key Parameters :

| Parameter | Optimal Range |

|---|---|

| Temperature | 60–80°C |

| Solvent | DMF or THF |

| Catalyst | K₂CO₃ or NaH |

| Reaction Time | 12–24 hours |

Q. How can chromatographic techniques be applied to purify this compound, and what solvent systems are most effective?

- Methodological Answer : Purification of tertiary amines requires careful selection of stationary and mobile phases:

- Normal-Phase Chromatography : Use silica gel columns with hexane/ethyl acetate (8:2) to separate non-polar impurities.

- Reverse-Phase HPLC : Employ C18 columns with acetonitrile/water (70:30) and 0.1% trifluoroacetic acid to improve peak resolution. Adjust pH to 3–4 to protonate the amine, enhancing retention .

- Solvent Compatibility : Avoid halogenated solvents (e.g., CH₂Cl₂) if GC-MS is used downstream, as they may interfere with detection.

Q. What are the key physicochemical properties (e.g., logP, pKa) of this compound, and how do they influence solubility and reactivity?

- Methodological Answer : Physicochemical properties can be extrapolated from structurally similar amines (e.g., N-Ethyl-3-methylbutan-2-amine, ):

- logP (Octanol-Water) : ~2.5 (predicted via computational tools like ACD/Labs), indicating moderate lipophilicity.

- pKa : ~10.2 (estimated for tertiary amines), suggesting low water solubility at physiological pH.

- Boiling Point : ~115°C (analogous to ), requiring low-pressure distillation for purification.

- Implications : High logP favors organic solvent use in reactions, while low water solubility complicates biological assays (use DMSO or ethanol as co-solvents) .

Advanced Research Questions

Q. What advanced spectroscopic methods are required to resolve structural ambiguities in branched tertiary amines like this compound?

- Methodological Answer : Structural confirmation of branched amines demands multi-modal spectroscopy:

2D NMR (HSQC, HMBC) : Resolve overlapping signals in H and C spectra. For example, HMBC correlations can confirm ethyl and propyl group connectivity.

High-Resolution Mass Spectrometry (HR-MS) : Accurately determine molecular formula (e.g., C₁₀H₂₃N, exact mass 157.1830).

IR Spectroscopy : Identify amine N-H stretches (~3300 cm⁻¹) and C-N vibrations (~1250 cm⁻¹) to distinguish from secondary amines.

Q. How can researchers address discrepancies between computational modeling predictions and experimental spectroscopic data for tertiary amines?

- Methodological Answer : Contradictions often arise from conformational flexibility or solvent effects. Mitigation strategies include:

Iterative Refinement : Compare DFT-calculated C NMR shifts (e.g., using Gaussian 16) with experimental data. Adjust dihedral angles in the model to match observed coupling constants.

Solvent Modeling : Incorporate solvent effects (e.g., PCM for DMSO) in computational studies to improve agreement with experimental UV-Vis or NMR results.

Validation via X-ray Crystallography : Resolve absolute configuration if crystalline derivatives can be synthesized .

Q. What metabolic pathways are anticipated for this compound based on structurally related amines, and how can in vitro models be designed to validate these pathways?

- Methodological Answer : Metabolic studies on analogous compounds (e.g., N-ethyl-1,2-diphenylethylamine) suggest:

- Phase I Metabolism : Hydroxylation at the ethyl or propyl chains via cytochrome P450 enzymes (CYP3A4/2D6).

- Phase II Metabolism : Glucuronidation or sulfation of hydroxylated metabolites.

- In Vitro Design :

Hepatocyte Incubations : Use primary human hepatocytes with CYP inhibitors (e.g., ketoconazole) to identify major isoforms.

LC-HR-MS/MS Analysis : Monitor metabolites with precursor ion scanning (e.g., m/z 157 → 140 for dealkylation products) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.